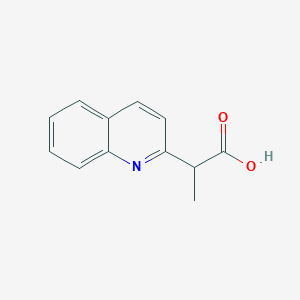

2-(Quinolin-2-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(12(14)15)10-7-6-9-4-2-3-5-11(9)13-10/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDXHCLGEQDQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Quinolin 2 Yl Propanoic Acid and Derivatives

Total Synthesis Approaches for the 2-(Quinolin-2-yl)propanoic Acid Core

The total synthesis of the 2-(quinolin-2-yl)propanoic acid framework involves two critical stages: the initial formation of the bicyclic quinoline (B57606) nucleus and the subsequent introduction of the propanoic acid group at the C2-position.

The construction of the quinoline ring system is achievable through several classic named reactions, the choice of which often depends on the desired substitution pattern. iipseries.org

Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. iipseries.orgwikipedia.org The reaction proceeds by forming a Schiff base intermediate, which then undergoes an intramolecular cyclization and dehydration to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org To generate a precursor for the target acid, an aniline could be reacted with a β-keto ester, which upon cyclization would place an ester functionality at the 2-position, ready for hydrolysis.

Doebner-von Miller Reaction : This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.goviipseries.org Typically catalyzed by strong acids, the mechanism involves a conjugate addition followed by cyclization and oxidation. iipseries.orgresearchgate.net By selecting an appropriate α,β-unsaturated carbonyl compound, a precursor to the propanoic acid side chain can be incorporated directly during the ring formation.

Friedländer Synthesis : A versatile and direct route, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an α-keto ester. iipseries.org This base- or acid-catalyzed reaction forms the pyridine (B92270) portion of the quinoline ring. iipseries.org For example, the reaction between 2-aminobenzaldehyde (B1207257) and ethyl 2-oxobutanoate (B1229078) can directly produce ethyl 2-(quinolin-2-yl)propanoate.

| Reaction Name | Reactants | Key Features |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed, forms 2,4-disubstituted quinolines. wikipedia.org |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed, versatile for various substitutions. nih.gov |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone/Ester | Base or acid-catalyzed, direct route to substituted quinolines. iipseries.org |

Once a suitable quinoline nucleus, often a 2-haloquinoline, is synthesized, the propanoic acid side chain can be introduced using modern cross-coupling reactions. These methods offer high efficiency and functional group tolerance. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, a 2-chloroquinoline (B121035) can react with a suitable propanoic acid equivalent. One-pot processes that combine traditional cross-coupling with C-H functionalization have been developed, where the quinoline substrate itself can act as a ligand for the palladium catalyst. nih.gov

Another strategy involves the reaction of 4-chloroquinolines with diethyl sodiomethylmalonate, followed by a de-ethoxycarbonylation step (Krapcho reaction) to yield the desired ethyl 2-(quinolin-4-yl)propanoates. mdpi.com While this example illustrates functionalization at the 4-position, similar nucleophilic substitution principles can be applied to 2-haloquinolines to introduce the propanoic acid moiety.

Enantioselective Synthesis of Chiral 2-(Quinolin-2-yl)propanoic Acid Derivatives

The synthesis of specific enantiomers of 2-(quinolin-2-yl)propanoic acid is crucial, as the biological activity of chiral molecules often resides in a single stereoisomer. Asymmetric synthesis strategies are employed to achieve high enantioselectivity. researchgate.net

One powerful approach is asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. researchgate.net For instance, chiral Lewis acid catalysts, such as a Ti(IV) complex, have been used to promote asymmetric inverse-electron-demand Diels-Alder reactions to produce asymmetric tetrahydroquinoline derivatives with high enantioselectivity. acs.orgnih.gov These tetrahydroquinolines can then be oxidized to the corresponding chiral quinolines.

Another strategy involves the use of chiral phosphoric acids to catalyze reactions like the Povarov reaction, which can produce chiral tetrahydroquinolines. researchgate.net These intermediates, possessing central chirality, can be converted to axially chiral quinoline derivatives through an oxidation-induced central-to-axial chirality conversion. researchgate.net Recently, an axially chiral quinoline-2-carboxylic acid-copper catalyst system was developed for the enantioselective oxidative coupling of 2-naphthols, highlighting the role of chiral quinolines in creating other valuable chiral molecules. nih.gov

Derivatization Strategies from Quinolin-2-one Precursors

Quinolin-2-ones (also known as carbostyrils) are versatile precursors for synthesizing derivatives of 2-(quinolin-2-yl)propanoic acid. researchgate.net These precursors exist in a tautomeric equilibrium with 2-hydroxyquinoline (B72897) and offer multiple reaction sites for functionalization. nih.govacs.org

The Michael addition, or conjugate addition, is a key reaction for modifying quinolin-2-one. masterorganicchemistry.com It involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com In this context, the nitrogen atom of the quinolin-2-one can act as a nucleophile.

A direct and effective method involves reacting quinolin-2-one with acrylic acid derivatives, such as ethyl acrylate, in the presence of a base like potassium carbonate. nih.govacs.org This reaction proceeds via a Michael-type addition where the quinolinone nitrogen attacks the activated double bond of the acrylate, leading to N-alkylation and the formation of ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate. nih.govacs.org This ester can then be easily hydrolyzed to the corresponding propanoic acid. nih.govacs.org

N-alkylation and N-acylation of the quinolin-2-one nitrogen provide a direct route to introduce or modify side chains. The regioselectivity of these reactions (N- vs. O-alkylation) can be influenced by factors like the substitution pattern on the quinolin-2-one ring, the nature of the electrophile, and the reaction conditions. researchgate.net

For N-alkylation, the quinolin-2-one is typically treated with a base (e.g., K₂CO₃, NaH) to deprotonate the nitrogen, followed by the addition of an alkylating agent. researchgate.netuw.edu To synthesize derivatives of the target compound, an electrophile such as an ethyl halopropionate could be used.

The Chan-Lam coupling reaction provides a modern alternative for N-arylation, using boronic acids as the aryl source in the presence of a copper catalyst. nih.gov While focused on N-aryl derivatives, this highlights the advanced methods available for functionalizing the quinolinone nitrogen. Similarly, N-acylation can be achieved by reacting the quinolinone with acyl chlorides or anhydrides. These pathways offer robust methods for creating a diverse library of N-substituted quinolinone derivatives.

| Precursor | Reaction Type | Reagents | Product Type |

| Quinolin-2-one | Michael Addition | Ethyl acrylate, K₂CO₃ | N-Propanoic acid ester nih.govacs.org |

| Quinolin-2-one | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl quinolin-2-one researchgate.net |

| Quinolin-2-one | N-Arylation (Chan-Lam) | Phenylboronic acid, Cu(II) catalyst | N-Aryl quinolin-2-one nih.gov |

Esterification and Hydrolysis Reactions in Functional Group Interconversion

Esterification of quinoline carboxylic acids and the reverse reaction, hydrolysis, are fundamental transformations in the synthesis of derivatives. These reactions allow for the protection of the carboxylic acid group or the creation of ester-containing target molecules.

Esterification Strategies A common and effective method for the esterification of quinoline carboxylic acids, such as 2-(quinolin-2-yl)propanoic acid, involves a two-step process. The carboxylic acid is first converted into a more reactive acyl halide, typically an acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netcommonorganicchemistry.com This activated intermediate is then reacted with the desired alcohol, which can range from simple alkanols to more complex phenols, to yield the corresponding ester. researchgate.net This method is advantageous as it is generally high-yielding and proceeds under relatively mild conditions. For instance, esters and substituted amides of quinoline-2-carboxylic acid have been successfully prepared by reacting quinoline-2-carboxylic acid chloride with a phenol (B47542) or an arylamine. researchgate.net

Direct esterification methods, such as the Fischer-Speier esterification, involve heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). commonorganicchemistry.com While effective for simple alcohols, this method is reversible and may not be suitable for acid-sensitive substrates. commonorganicchemistry.com For such sensitive compounds, alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. commonorganicchemistry.com Base-catalyzed esterification, using a base like cesium carbonate with an alkyl halide (e.g., iodomethane), presents another alternative, particularly when acidic conditions are problematic. nih.gov

Hydrolysis of Esters The cleavage of quinoline esters back to the parent carboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions. libretexts.org Base-catalyzed hydrolysis, or saponification, is widely used and involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), often in a co-solvent like tetrahydrofuran (B95107) (THF) or an alcohol. libretexts.orggoogle.com The reaction yields the carboxylate salt, which is then protonated with a strong acid in a separate workup step to afford the final carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of the Fischer esterification and involves heating the ester with water in the presence of a catalytic amount of a strong acid. libretexts.orgyoutube.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.com For certain sterically hindered or electronically challenging quinoline esters, standard hydrolysis conditions may be insufficient, requiring harsher conditions like strong base at elevated temperatures or the use of potent deprotecting agents like boron tribromide (BBr₃). nih.gov

Table 1: Selected Esterification and Hydrolysis Reactions for Quinoline Carboxylic Acids

| Reaction Type | Starting Material | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Esterification | Quinoline-6-carboxylic acid | Thionyl chloride, then Phenol | Reflux | Phenyl quinoline-6-carboxylate | researchgate.net |

| Esterification | Carboxylic acid | Iodomethane, Cesium carbonate | Room temp, overnight | Methyl ester | nih.gov |

| Esterification | 4-(4-Acetylamino-phenylcarbamoylmethylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | (+)(R) t-butyl lactate (B86563) alcohol, Coupling agent | Aprotic solvent | Diastereomeric ester | google.com |

| Hydrolysis | Methyl ester | LiOH or NaOH | THF/H₂O, Room temp, overnight | Carboxylic acid | nih.gov |

| Hydrolysis | Diastereomeric ester | Lithium hydroxide | THF/H₂O | (+)(E)-4-(4-Acetylamino-phenylcarbamoylmethylene)-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | google.com |

| Hydrolysis | Methyl ester | Boron tribromide (BBr₃) | Dichloromethane (B109758), Room temp | Carboxylic acid | nih.gov |

Amidation and Hydrazide Formation in Quinoline-Based Systems

The conversion of 2-(quinolin-2-yl)propanoic acid into amides and hydrazides introduces new functional groups that are pivotal for building more complex molecules and for modulating biological activity.

Amide Synthesis Similar to esterification, the most common route to quinoline-2-carboxamides is through the activation of the carboxylic acid. The formation of an acid chloride intermediate is a reliable method, which is then reacted with a primary or secondary amine to form the corresponding amide. researchgate.net This method is broadly applicable and allows for the introduction of a wide variety of substituents based on the chosen amine. Coupling reagents used in peptide synthesis, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can also facilitate the direct coupling of the carboxylic acid with an amine, avoiding the need to isolate the acid chloride. tandfonline.com

Hydrazide Synthesis Hydrazides are key synthetic intermediates, often used for the construction of various heterocyclic systems. The most direct route to a hydrazide is through the hydrazinolysis of an ester. Methyl or ethyl esters of 2-(quinolin-2-yl)propanoic acid can be refluxed with hydrazine (B178648) hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695), to produce the corresponding 2-(quinolin-2-yl)propanehydrazide. ajchem-a.com This reaction typically proceeds in high yield. An alternative, though less common, approach involves the reaction of the acyl chloride with hydrazine. However, this method can be complicated by the formation of 1,2-diacylhydrazine byproducts. ajchem-a.com

Table 2: Synthesis of Amides and Hydrazides from Quinoline Carboxylic Acid Derivatives

| Reaction Type | Starting Material | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Amidation | Quinoline-2-carboxylic acid chloride | Arylamine | - | Quinoline-2-carboxamide | researchgate.net |

| Amidation | 8-Hydroxy-quinoline-2-carboxylic acid | HATU, Sulfanilamide, DIPEA | Dry DMF, 0 °C to Room temp | 8-Hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide | tandfonline.com |

| Hydrazide Synthesis | Quinoline-2-carboxylic acid | 1. Thionyl chloride 2. Absolute ethanol 3. Hydrazine hydrate | Reflux | Quinoline-2-carbohydrazide | ajchem-a.com |

| Hydrazide Synthesis | Ethyl 2-((5-(quinolin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetate | Hydrazine hydrate | Ethanol, Reflux, 18 hours | 2-((5-(quinolin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | ajchem-a.com |

Advanced Purification and Isolation Techniques in Synthetic Organic Chemistry

The purity of the final product is paramount in synthetic chemistry. For quinoline-based compounds like 2-(quinolin-2-yl)propanoic acid and its derivatives, a combination of purification techniques is often employed to isolate the target molecule from reaction byproducts, unreacted starting materials, and catalysts.

Crystallization Crystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. For quinoline carboxylic acids and their derivatives, recrystallization from solvents like ethanol, or solvent mixtures such as ethanol/water, acetone/water, or cyclohexane (B81311)/ethyl acetate (B1210297), is common. google.comajchem-a.comgoogle.com The process can be optimized by controlling the cooling rate, and sometimes seeding with a small crystal of the pure compound is used to induce crystallization. acs.org After isolation by filtration, the purified crystals are typically washed with a cold, non-dissolving solvent to remove residual mother liquor. acs.org For example, a multi-step wash using n-propanol followed by a mixture of n-propanol/isooctane (B107328), and finally pure isooctane has been used to effectively remove impurities and the crystallization solvent. acs.org

Chromatography Column chromatography is an indispensable tool for the purification of synthetic compounds. For quinoline derivatives, both normal-phase and reversed-phase chromatography are utilized.

Normal-Phase Chromatography: This technique uses a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase (eluent). By gradually increasing the polarity of the eluent (e.g., a gradient of ethyl acetate in hexane (B92381) or chloroform (B151607) in methanol), compounds are separated based on their polarity. acs.orgresearchgate.net This is effective for separating compounds with different functional groups.

Reversed-Phase Chromatography: This method employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures). It is particularly useful for purifying highly polar or water-soluble compounds and is a common final step for purifying biologically active molecules. acs.orgnih.gov

Extraction and Washing Liquid-liquid extraction is a fundamental workup procedure used to separate compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. The acidic nature of the carboxylic acid group and the basic nature of the quinoline nitrogen allow for purification by acid-base extraction. The compound can be selectively extracted into an aqueous base (like sodium bicarbonate or sodium hydroxide solution) from an organic solvent, leaving non-acidic impurities behind. The aqueous layer is then washed with fresh organic solvent to remove any remaining neutral or basic impurities, and finally, the pure carboxylic acid is precipitated by acidifying the aqueous layer. ajchem-a.com

Table 3: Common Purification Techniques for Quinoline Derivatives

| Technique | Details | Example Application | Reference |

|---|---|---|---|

| Crystallization | Recrystallization from a single solvent or a mixture. May involve seeding. | A quinoline hydrochloride was crystallized from methanol or aqueous ethanol/acetone mixtures. | google.com |

| Column Chromatography (Normal Phase) | Silica gel stationary phase with a gradient eluent system (e.g., cyclohexane to ethyl acetate). | Purification of quinoline-7-carboxylic acid derivatives. | acs.org |

| Column Chromatography (Reversed Phase) | C18 stationary phase with a polar mobile phase. | Isolation of piperidine-quinoline analogues. | nih.gov |

| Acid-Base Extraction | Separation of acidic or basic compounds by partitioning between aqueous and organic phases at different pH values. | Neutralization with 5% sodium bicarbonate solution to remove unreacted acid. | ajchem-a.com |

| Multi-Solvent Washing | Washing the isolated solid cake with a sequence of solvents to remove different types of impurities. | A three-step wash with n-propanol, n-propanol/isooctane, and isooctane. | acs.org |

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions of the Quinoline (B57606) Nucleus and Associated Side Chains

The oxidation of the quinoline moiety within 2-(quinolin-2-yl)propanoic acid can be directed to either the nitrogen atom or the carbocyclic ring, depending on the oxidizing agent and reaction conditions. For instance, treatment with peroxycarboxylic acids typically leads to the formation of the corresponding quinoline N-oxide. researchgate.netsmolecule.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can cleave the benzene (B151609) portion of the quinoline ring system to yield pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. researchgate.netgoogle.com The presence of a cupric compound can enhance the yield of this reaction when using a chlorate (B79027) salt as the oxidant. google.com

The propanoic acid side chain can also undergo oxidation. For example, it can be oxidized to form the corresponding quinoline-2-carboxylic acid. The specific products obtained from oxidation are highly dependent on the reaction conditions employed. researchgate.net

Reduction Reactions Leading to Hydrogenated Quinoline Derivatives

The quinoline ring system in 2-(quinolin-2-yl)propanoic acid is susceptible to reduction, leading to the formation of various hydrogenated derivatives, most notably 1,2,3,4-tetrahydroquinolines. pku.edu.cnthieme-connect.com This transformation is typically achieved through catalytic hydrogenation using transition metal catalysts such as platinum, palladium, rhodium, ruthenium, and iridium. pku.edu.cnthieme-connect.comyoutube.com The choice of catalyst and reaction conditions, including hydrogen pressure and temperature, can influence the degree and regioselectivity of the reduction. pku.edu.cnthieme-connect.comresearchgate.net

For instance, catalytic hydrogenation can selectively reduce the pyridine (B92270) ring of the quinoline nucleus, leaving the benzene ring intact. youtube.com The use of chiral catalysts can facilitate asymmetric hydrogenation, yielding optically active tetrahydroquinoline derivatives. pku.edu.cn Furthermore, transfer hydrogenation methods, employing hydrogen donors like formic acid or ammonia-borane adducts in the presence of a suitable catalyst, offer an alternative to high-pressure hydrogenation. thieme-connect.comnih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Ring System

The electronic nature of the quinoline ring, characterized by an electron-deficient pyridine ring and a more electron-rich benzene ring, governs its reactivity towards substitution reactions. numberanalytics.comtutorsglobe.com

Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, primarily at the C2 and C4 positions. researchgate.nettutorsglobe.comquimicaorganica.org This is due to the electron-withdrawing effect of the nitrogen atom, which makes these positions electron-deficient. numberanalytics.com Halogenated quinolines at these positions readily undergo nucleophilic substitution. quimicaorganica.org The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org

Electrophilic Substitution: In contrast, electrophilic substitution reactions occur on the more electron-rich benzene ring, predominantly at the C5 and C8 positions. numberanalytics.comquimicaorganica.orgarsdcollege.ac.in This regioselectivity is attributed to the greater stability of the Wheland intermediates formed during the attack at these positions, which preserves the aromaticity of the pyridine ring. quora.com Common electrophilic substitution reactions include nitration and halogenation. youtube.comnumberanalytics.comarsdcollege.ac.in The presence of substituents on the quinoline ring can influence the rate and position of electrophilic attack. numberanalytics.com

Functional Group Interconversions Involving the Propanoic Acid Moiety

The propanoic acid side chain of 2-(quinolin-2-yl)propanoic acid offers a versatile handle for a variety of functional group interconversions, which are fundamental transformations in organic synthesis. numberanalytics.com These reactions allow for the modification of the molecule's physical and chemical properties. numberanalytics.com

The carboxylic acid group (-COOH) is the primary site for these transformations. quora.com Key interconversions include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst converts the carboxylic acid into an ester. solubilityofthings.com

Amidation: Reaction with an amine, often facilitated by a coupling agent, yields the corresponding amide. solubilityofthings.comnih.gov

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). fiveable.me

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can transform the carboxylic acid into a more reactive acyl chloride, which can then be used in a variety of subsequent reactions. solubilityofthings.com

These interconversions are crucial for the synthesis of diverse derivatives of 2-(quinolin-2-yl)propanoic acid with modified biological or chemical properties. numberanalytics.com

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-(Quinolin-2-yl)propanoic acid in solution. Both ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of the quinoline (B57606) and propanoic acid components.

In the ¹H NMR spectrum, the protons of the quinoline ring typically appear as a complex series of multiplets in the aromatic region (approximately 7.0-8.5 ppm). The specific chemical shifts and coupling patterns of these protons provide information about their relative positions on the quinoline ring. The protons of the propanoic acid side chain exhibit distinct signals. The methine proton (CH) alpha to the carboxylic acid and the quinoline ring would likely appear as a quartet, while the methyl protons (CH₃) would present as a doublet. The acidic proton of the carboxylic acid group is often observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is typically found in the downfield region (around 170-185 ppm). The carbon atoms of the quinoline ring resonate in the aromatic region (approximately 120-150 ppm), with their specific shifts influenced by the nitrogen atom and the substitution pattern. The carbons of the propanoic acid side chain, the methine (CH) and methyl (CH₃) carbons, would appear at characteristic upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Quinolin-2-yl)propanoic acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinoline H | 7.0 - 8.5 (m) | - |

| CH (propanoic acid) | Quartet | ~45-55 |

| CH₃ (propanoic acid) | Doublet | ~15-25 |

| COOH | Broad Singlet | ~170-185 |

| Quinoline C | - | ~120-150 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The multiplicity is indicated in parentheses (m = multiplet).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in 2-(Quinolin-2-yl)propanoic acid by analyzing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. docbrown.infodocbrown.info A strong, sharp absorption peak corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid is anticipated around 1700-1725 cm⁻¹. docbrown.info Vibrations associated with the quinoline ring, including C=C and C=N stretching, will produce a series of bands in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic quinoline ring and the aliphatic propanoic acid chain are expected in the 2850-3100 cm⁻¹ range. mdpi.com

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the C=O stretch and the aromatic ring vibrations of the quinoline moiety typically produce strong and sharp signals, aiding in the structural confirmation.

Table 2: Characteristic Infrared Absorption Frequencies for 2-(Quinolin-2-yl)propanoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Carbonyl C=O | Stretching | 1700 - 1725 (strong) |

| Aromatic C=C/C=N | Stretching | 1450 - 1600 |

| Aromatic/Aliphatic C-H | Stretching | 2850 - 3100 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and confirming the molecular formula of 2-(Quinolin-2-yl)propanoic acid. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition. rsc.org

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₁₁NO₂, MW = 201.22 g/mol ). smolecule.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-COOH, 45 Da) or the entire propanoic acid side chain. The fragmentation of the quinoline ring itself would lead to a series of characteristic daughter ions. Analysis of these fragments helps to piece together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for 2-(Quinolin-2-yl)propanoic acid

| Ion | m/z (Predicted) | Description |

| [M]⁺ | 201 | Molecular Ion |

| [M-COOH]⁺ | 156 | Loss of carboxylic acid group |

| [M-C₃H₅O₂]⁺ | 128 | Loss of propanoic acid side chain (quinolinium cation) |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

For 2-(Quinolin-2-yl)propanoic acid, X-ray crystallography would confirm the planarity of the quinoline ring system and determine the torsion angles associated with the propanoic acid side chain. A key feature to be elucidated would be the hydrogen bonding network, likely involving the carboxylic acid groups of adjacent molecules forming dimeric structures. The crystal packing would also be influenced by interactions between the aromatic quinoline rings.

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis provides a quantitative determination of the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample of 2-(Quinolin-2-yl)propanoic acid. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₁NO₂). A close agreement between the experimental and theoretical values serves as a crucial verification of the compound's purity and stoichiometric composition.

Table 4: Theoretical Elemental Composition of 2-(Quinolin-2-yl)propanoic acid

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 12 | 144.12 | 71.63% |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.52% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.96% |

| Oxygen (O) | 16.00 | 2 | 32.00 | 15.90% |

| Total | 201.24 | 100.00% |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For quinoline (B57606) derivatives, DFT calculations are often employed to understand their chemical behavior and to support experimental findings. nih.gov

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is essential in drug discovery for estimating binding affinity and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions). Although docking studies have been performed on other quinoline derivatives to identify potential biological targets like N-myristoyltransferase, no such studies have been published specifically for 2-(Quinolin-2-yl)propanoic acid. frontiersin.orgmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

QTAIM is a theoretical model used to analyze the electron density of a molecule to characterize the nature of chemical bonds and non-covalent interactions. It provides a rigorous definition of atoms and bonds within a molecule. Published QTAIM analyses for 2-(Quinolin-2-yl)propanoic acid could not be located.

Computational Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational methods, including DFT, can be used to predict the outcome of chemical reactions where multiple products are possible. By calculating the activation energies for different reaction pathways, chemists can predict which region of a molecule is most likely to react (regioselectivity) and which stereoisomer is most likely to form (stereoselectivity). Such predictive studies for reactions involving 2-(Quinolin-2-yl)propanoic acid are absent from the available literature.

Coordination Chemistry and Metal Complexation of 2 Quinolin 2 Yl Propanoic Acid Ligands

Synthesis and Isolation of Metal-Quinoline-Propanoate Coordination Complexes

The synthesis of metal complexes involving quinoline-carboxylate ligands is often achieved through hydrothermal methods. For instance, the reaction of metal salts with a quinoline (B57606) carboxylic acid derivative under hydrothermal conditions has been shown to yield crystalline metal complexes. nih.gov A general procedure involves dissolving the metal salt in a suitable solvent and adding it to a solution of the ligand. The mixture is then typically refluxed for several hours, leading to the precipitation of the metal complex. The resulting solid is then filtered, washed, and dried.

For example, the synthesis of ruthenium(II) complexes with tridentate 2,6-di(quinolin-8-yl)pyridines has been accomplished through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or a one-step ring-forming reaction. nih.gov Another approach involves the reaction of a quinoline derivative with a ruthenium precursor, such as [CpRu(NCMe)₃]⁺PF₆⁻, in a solvent like dichloromethane (B109758) at room temperature to yield the desired complex. rsc.org The isolation of these complexes often involves techniques like recrystallization to obtain pure, crystalline products suitable for further analysis. rsc.org

Spectroscopic Characterization of Metal Complexes

The characterization of newly synthesized metal-quinoline-propanoate complexes relies heavily on a suite of spectroscopic techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. The IR spectra of the complexes typically show characteristic shifts in the vibrational frequencies of the ligand's functional groups upon complexation. For instance, a shift in the ν(C=N) band of the quinoline ring and the ν(C=O) band of the carboxylate group indicates their involvement in bonding with the metal center. ekb.eg The disappearance of the broad O-H band from the carboxylic acid group and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations further confirm the formation of the complex. mdpi.com

Table 1: Illustrative IR Spectral Data for a Hypothetical Metal-2-(Quinolin-2-yl)propanoate Complex

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Shift (cm⁻¹) |

| ν(O-H) | ~3000 (broad) | Absent | - |

| ν(C=O) | ~1700 | ~1650 | -50 |

| ν(C=N) | ~1580 | ~1560 | -20 |

| ν(M-O) | - | ~450 | - |

| ν(M-N) | - | ~420 | - |

UV-Visible Spectroscopy: Electronic absorption spectroscopy provides insights into the electronic transitions within the complex and can help determine the coordination geometry around the metal ion. The spectra of the complexes often exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the specific metal ion and its coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of diamagnetic metal complexes in solution. Shifts in the proton and carbon signals of the ligand upon coordination can provide detailed information about the binding mode and the environment of each atom within the complex. For example, intramolecular stacking of quinoline units in a Ru(II) complex was suggested by significant upfield shifts in the ¹H NMR spectrum. nih.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex, confirming its stoichiometry.

X-ray Diffraction Studies of Metal Complex Crystal Structures

Studies on related quinoline-carboxylate complexes have revealed various coordination modes and crystal structures. For example, some complexes have been shown to feature a one-dimensional chain structure, which can be further linked through hydrogen bonds to form a three-dimensional supramolecular network. nih.gov In other cases, the complexes crystallize in specific crystal systems, such as monoclinic or triclinic. spuvvn.edu

For instance, the X-ray crystal structure of a Ru(II) complex with a 2,6-di(quinolin-8-yl)pyridine ligand confirmed the tridentate coordination of the ligand and revealed intramolecular stacking of the quinoline units. nih.gov The determination of the crystal system and space group, such as P2(1)/c for a palladium(II) complex, allows for a complete description of the crystal packing. researchgate.net

Table 2: Example Crystallographic Data for a Hypothetical Metal-Quinoline Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| V (ų) | 1978.5 |

| Z | 4 |

The analysis of X-ray diffraction data also allows for the calculation of interplanar spacing (d-values) using Bragg's equation (nλ = 2d sinθ).

Theoretical Investigations of Metal-Ligand Coordination Modes and Bonding Characteristics

Computational chemistry provides a powerful tool to complement experimental findings and gain a deeper understanding of the electronic structure and bonding within metal-quinoline-propanoate complexes. Density Functional Theory (DFT) and other quantum chemical methods are employed to:

Optimize Geometries: Theoretical calculations can predict the most stable geometry of the complex, which can then be compared with experimental data from X-ray diffraction.

Analyze Bonding: The nature of the metal-ligand bond can be investigated through techniques like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions. This can help to quantify the covalent character of the metal-ligand bonds.

Simulate Spectra: Theoretical methods can be used to calculate and predict spectroscopic properties, such as IR and UV-Vis spectra, which aids in the interpretation of experimental data.

Investigate Reaction Mechanisms: Computational studies can elucidate the pathways and transition states involved in the formation of these complexes.

For example, Hirshfeld surface analysis, a theoretical tool, has been used to investigate non-covalent interactions within the crystal packing of metal complexes. researchgate.net Furthermore, quantum chemical characterization of related quinoline derivatives has provided insights into their photoluminescence properties and electronic structure. mdpi.com

Advanced Research Applications in Organic Synthesis and Materials Science

Utilization as Versatile Building Blocks for Complex Heterocyclic Structures

2-(Quinolin-2-yl)propanoic acid and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems. The presence of both the quinoline (B57606) nitrogen and the carboxylic acid functionality allows for a variety of cyclization and functionalization strategies.

Research has demonstrated the use of related quinoline propanoic acid derivatives in the construction of fused heterocyclic systems. For instance, the synthesis of pyrazolo[4,3-c]quinolin-4(5H)-ones has been achieved from 2-chloro-4-(4-methylpiperidin-1-yl)quinoline-3-carbonitrile, which undergoes hydrolysis to a quinolinone carboxylic acid derivative and subsequent cyclization with hydrazine (B178648) hydrate (B1144303). researchgate.net Although this example starts from a different quinoline derivative, it highlights the potential of the quinoline carboxylic acid moiety to act as a synthon for building fused pyrazole (B372694) rings.

Similarly, the intramolecular cyclization of 2-(4-oxo-1,4-dihydro-quinolin-2-yl)benzoic acid, a related structural motif, has been utilized in the synthesis of isoindolo[2,1-a]quinoline-5,11-dione. nih.gov This transformation underscores the utility of the quinoline and carboxylic acid groups in proximity for constructing complex, polycyclic aromatic systems.

Furthermore, derivatives of 2-(quinolin-2-yl)propanoic acid can be envisioned as key intermediates in multicomponent reactions. The related compound, 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, has been shown to react with various amines in the presence of coupling agents like DCC to form a diverse library of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides. nih.gov This strategy could be adapted to 2-(quinolin-2-yl)propanoic acid to generate a wide array of amides, which can then be used in further synthetic elaborations.

Development of Novel Organic Reactions and Methodologies

The unique structural features of 2-(quinolin-2-yl)propanoic acid make it a valuable substrate for the development of new synthetic methodologies. The reactivity of the quinoline ring, coupled with the carboxylic acid function, allows for the exploration of novel catalytic and cyclization reactions.

One area of interest is the development of transition-metal-free cyclization reactions. For instance, base-catalyzed intramolecular cyclization of 2-ynylphenols has been developed for the synthesis of 2-substituted benzo[b]furans. rsc.org While not directly involving 2-(quinolin-2-yl)propanoic acid, this methodology could potentially be adapted for the synthesis of novel fused systems starting from appropriately substituted quinoline derivatives.

The development of efficient C-H bond functionalization and tandem cyclization strategies is another active area of research. A metal-free approach for the synthesis of quinoline derivatives from 2-methylquinolines and 2-styrylanilines has been reported, highlighting the reactivity of the methyl group at the 2-position of the quinoline ring. nih.gov This suggests that the methylene (B1212753) group in 2-(quinolin-2-yl)propanoic acid could also be a target for C-H activation and subsequent transformations.

Furthermore, the synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization from o-aminothiophenol and 1,3-ynones demonstrates the power of tandem reactions in building complex heterocycles. nih.govresearchgate.net The principles of such tandem processes could be applied to derivatives of 2-(quinolin-2-yl)propanoic acid to construct novel molecular frameworks.

The Friedländer synthesis remains a cornerstone for quinoline synthesis, and various catalytic approaches have been developed to improve its efficiency and scope. researchgate.net Metal-organic frameworks (MOFs) with Lewis acidic sites have been shown to be effective catalysts for this reaction. ias.ac.in This opens up possibilities for using 2-(quinolin-2-yl)propanoic acid or its precursors in MOF-catalyzed transformations to generate diverse quinoline libraries.

Role as Ligands for Functional Metal Complexes in Catalysis and Material Design

The quinoline nitrogen and the carboxylate group of 2-(quinolin-2-yl)propanoic acid make it an excellent bidentate ligand for a variety of metal ions. The resulting metal complexes have shown potential in catalysis and as functional materials with interesting photophysical properties.

Quinoline-based ligands are known to form stable complexes with transition metals, which can act as efficient catalysts for various organic transformations. For example, ruthenium complexes bearing N,N,O-tridentate pyrazolyl-pyridinyl-alcohol ligands have been used for the synthesis of quinolines and quinazolines via acceptorless dehydrogenative coupling reactions. researchgate.net This highlights the potential of quinoline-containing ligands in catalytic applications.

The coordination of quinoline derivatives to copper has been shown to result in complexes with significant catecholase activity, catalyzing the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of these complexes is influenced by the electronic properties of the quinoline ligand and the nature of the counter-ion. This suggests that metal complexes of 2-(quinolin-2-yl)propanoic acid could also exhibit interesting catalytic properties in oxidation reactions.

In the realm of materials science, metal complexes of quinoline derivatives are being explored for their luminescent properties. dur.ac.uk Iridium(III) and platinum(II) complexes with terdentate quinoline-based ligands have been synthesized and shown to be red-to-yellow emitters, with potential applications in organic light-emitting devices (OLEDs). dur.ac.uk The emission properties of these complexes can be tuned by modifying the ligand structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.